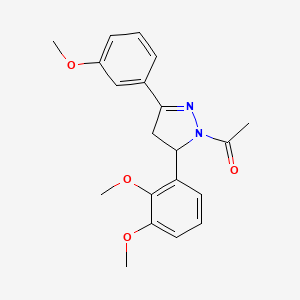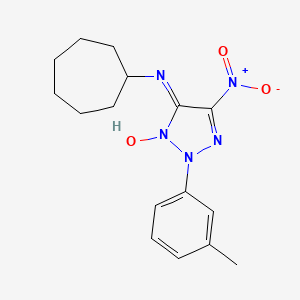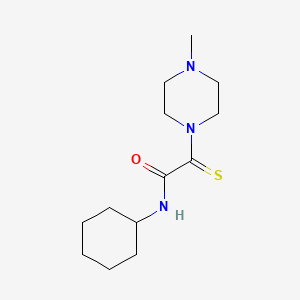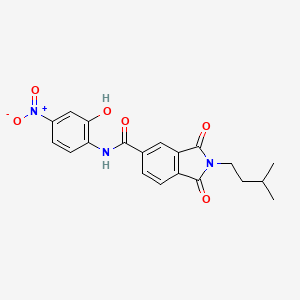
N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide
Descripción general
Descripción
N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide, commonly known as PSB-0739, is a chemical compound that has gained significant attention in recent years for its potential use in scientific research. This compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a protein that plays a crucial role in the regulation of synaptic plasticity and neurotransmission.
Mecanismo De Acción
PSB-0739 exerts its pharmacological effects by binding to and blocking the activity of N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide. This receptor is a G protein-coupled receptor that is expressed in various regions of the brain, including the hippocampus, cortex, and striatum. Activation of this compound by glutamate leads to the activation of intracellular signaling pathways that regulate synaptic plasticity, neurotransmitter release, and neuronal excitability. By blocking this compound, PSB-0739 reduces the activity of these signaling pathways, which can have various effects depending on the specific brain region and physiological context.
Biochemical and Physiological Effects
PSB-0739 has been shown to have various biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce the activity of this compound in the brain, which can lead to decreased synaptic plasticity, reduced glutamate release, and altered neuronal excitability. This compound has also been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, which may be related to its ability to modulate the activity of this compound in specific brain regions. Additionally, PSB-0739 has been shown to have analgesic effects in animal models of pain, which may be related to its ability to reduce the release of glutamate and other neurotransmitters involved in pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PSB-0739 has several advantages for use in lab experiments. It is a potent and selective antagonist of N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions. This compound has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, there are also some limitations to the use of PSB-0739 in lab experiments. For example, it may have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of results. Additionally, the effects of PSB-0739 may vary depending on the specific experimental conditions, such as the dose, route of administration, and timing of treatment.
Direcciones Futuras
PSB-0739 has significant potential for future research in various fields. One possible direction is to investigate its therapeutic potential in neurological and psychiatric disorders, particularly those that are associated with dysregulation of N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide signaling. Another direction is to explore the role of this compound in various physiological processes, such as sleep, circadian rhythms, and metabolism. Additionally, PSB-0739 may be useful for developing new imaging agents or biomarkers for this compound-related diseases. Overall, PSB-0739 is a promising compound that has the potential to advance our understanding of the role of this compound in health and disease.
Aplicaciones Científicas De Investigación
PSB-0739 has been extensively studied for its potential use in scientific research. It is a potent and selective antagonist of N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions. This compound has been used to study the involvement of this compound in the regulation of synaptic plasticity, learning and memory, anxiety, depression, addiction, and pain perception. It has also been investigated for its potential therapeutic use in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and autism spectrum disorders.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-phenoxyanilino]-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S/c29-25(27-20-8-7-17-26-18-20)19-28(33(30,31)24-11-5-2-6-12-24)21-13-15-23(16-14-21)32-22-9-3-1-4-10-22/h1-18H,19H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDPPXSHNHJDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N(CC(=O)NC3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-benzyl-2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4187380.png)
![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4187389.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4187393.png)

![methyl 4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate](/img/structure/B4187399.png)
![5-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-2-chlorobenzoic acid](/img/structure/B4187400.png)
![8-(4-isopropylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4187403.png)
![N-[4-(dimethylamino)benzyl]-1-(2-methoxybenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B4187411.png)
![N-({[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B4187419.png)


![N-[2-(1-methyl-5-nitro-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B4187432.png)